molecular formula C28H26N2O4 B2694296 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1648646-25-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No. B2694296
CAS RN: 1648646-25-6
M. Wt: 454.526
InChI Key: PYVRVPIFSFPHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Treatment

  • Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a related compound, is a histone deacetylase inhibitor showing significant antitumor activity and has entered clinical trials, promising as an anticancer drug (Zhou et al., 2008).
  • Antitumor Activity against Cancer Stem Cells: Novel benzoyl-dihydropyrimidine derivatives have demonstrated in vitro anti-proliferative effects and inhibited tumor growth in colon cancer models, suggesting a potential application in targeting cancer stem cells (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
  • Anticancer Evaluation of Benzamide Derivatives: Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against multiple cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Cardiovascular and Neurological Applications

  • Cardiac Electrophysiological Activity: N-substituted imidazolylbenzamides have been identified as potent selective class III agents, showing promise in cardiac electrophysiology, particularly in arrhythmia treatment (Morgan et al., 1990).
  • Anti-Acetylcholinesterase Activity: Piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been found to inhibit acetylcholinesterase, a target for Alzheimer's disease and related dementias (Sugimoto et al., 1990).

Microbial and Fungal Research

  • Antimicrobial and Antifungal Activities: Benzoylamino-N-phenyl-benzamide derivatives have shown inhibition against bacteria and fungi, indicating potential use in treating microbial infections (Ighilahriz-Boubchir et al., 2017).

Miscellaneous Applications

  • PPARgamma Agonists for Antidiabetic Therapy: N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent PPARgamma agonists, showing potential in antidiabetic therapy (Henke et al., 1998).
  • Synthesis of Novel Benzamides: Innovative benzamides, such as N-substituted-4-(1H-imidazol-1-yl)benzamides, have been synthesized, showing potential in various medical applications, including antitumor activity (Raffa et al., 2011).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-2-27(31)29-20-22-10-12-23(13-11-22)28(32)30(16-6-9-21-7-4-3-5-8-21)24-14-15-25-26(19-24)34-18-17-33-25/h2-15,19H,1,16-18,20H2,(H,29,31)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVRVPIFSFPHOZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(C/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylprop-2-en-1-yl)-4-[(prop-2-enamido)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.